molecular formula C12H17ClFN B13299159 [(3-Chloro-4-fluorophenyl)methyl](pentyl)amine

[(3-Chloro-4-fluorophenyl)methyl](pentyl)amine

Cat. No.: B13299159
M. Wt: 229.72 g/mol
InChI Key: ONYPJQYRSOXUKC-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methylamine is an organic compound that features a combination of chloro, fluoro, and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with pentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of (3-Chloro-4-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The chloro and fluoro groups enhance its binding affinity and specificity by forming strong interactions with the target sites .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluorophenyl)methylamine
  • (3-Chloro-4-fluorophenyl)methylamine
  • (3-Chloro-4-fluorophenyl)methylamine

Uniqueness

(3-Chloro-4-fluorophenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The pentyl chain provides additional hydrophobic interactions, enhancing its binding affinity and specificity compared to shorter alkyl chain analogs .

Biological Activity

(3-Chloro-4-fluorophenyl)methylamine is an organic compound belonging to the class of substituted amines. Its unique structure, characterized by a phenyl ring with chlorine and fluorine substituents, along with a pentylamine chain, suggests potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.

The molecular formula of (3-Chloro-4-fluorophenyl)methylamine is C₁₁H₁₄ClF, with a molecular weight of approximately 229.72 g/mol. The presence of halogen atoms (chlorine and fluorine) significantly influences its chemical reactivity and biological interactions. These halogens can enhance binding affinity to biological targets, which is crucial in drug design and development.

Biological Activity Overview

Research indicates that compounds with similar structures to (3-Chloro-4-fluorophenyl)methylamine exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that halogenated phenyl compounds possess antibacterial properties. For instance, compounds with similar halogen substitutions have demonstrated effectiveness against gram-positive and gram-negative bacteria.
  • Neurotransmitter Modulation : The structural features suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.

The biological activity of (3-Chloro-4-fluorophenyl)methylamine is largely attributed to its ability to interact with various biological targets:

  • Receptor Binding : The presence of halogens enhances the compound's lipophilicity and binding affinity to receptors, which is essential for pharmacological efficacy.
  • Metabolic Stability : Fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts, leading to prolonged activity in biological systems.
  • Antioxidant Properties : Some studies suggest that similar compounds may exhibit antioxidant activities, contributing to their overall therapeutic potential.

Antibacterial Activity

A study investigated the antibacterial efficacy of (3-Chloro-4-fluorophenyl)methylamine against Staphylococcus aureus and Chromobacterium violaceum. The results indicated significant zones of inhibition compared to standard antibiotics:

CompoundZone of Inhibition (mm)Tested Strain
(3-Chloro-4-fluorophenyl)methylamine20S. aureus
(3-Chloro-4-fluorophenyl)methylamine18C. violaceum
Streptomycin25S. aureus
Streptomycin22C. violaceum

This data suggests that the compound shows promising antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Neuropharmacological Studies

In neuropharmacological assessments, similar compounds demonstrated the ability to modulate serotonin and dopamine receptors. This modulation is crucial for developing treatments for mood disorders and other neurological conditions.

Synthesis Methods

The synthesis of (3-Chloro-4-fluorophenyl)methylamine can be achieved through various chemical reactions:

  • Substitution Reactions : Utilizing reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction.
  • Continuous Flow Processes : Industrial applications may employ continuous flow synthesis methods to enhance yield and purity.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H17ClFN/c1-2-3-4-7-15-9-10-5-6-12(14)11(13)8-10/h5-6,8,15H,2-4,7,9H2,1H3

InChI Key

ONYPJQYRSOXUKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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